S-(-)-Bisoprolol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Bisoprolol is a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases such as hypertension and chronic heart failure. It is the enantiomer of bisoprolol, which means it is one of two mirror-image forms of the molecule. The (S)-enantiomer is known for its higher selectivity and potency compared to its counterpart.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Bisoprolol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a chiral intermediate, often derived from a commercially available starting material.

Chiral Resolution: The intermediate undergoes chiral resolution to obtain the desired (S)-enantiomer.

Coupling Reaction: The chiral intermediate is then coupled with a suitable reagent to form the final (S)-Bisoprolol molecule.

Industrial Production Methods: In industrial settings, the production of (S)-Bisoprolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Catalytic Hydrogenation: This step is used to introduce the desired stereochemistry.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve the required enantiomeric purity.

化学反应分析

Types of Reactions: (S)-Bisoprolol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bisoprolol oxides, while reduction can produce various alcohol derivatives.

科学研究应用

Pharmacological Profile

Mechanism of Action

S-(-)-Bisoprolol selectively inhibits beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility. This results in reduced cardiac oxygen demand and improved hemodynamic stability. It also decreases renin release from the kidneys, contributing to lower blood pressure through the renin-angiotensin system inhibition .

Hypertension Management

This compound is FDA-approved for treating mild to moderate hypertension. A meta-analysis revealed that bisoprolol significantly reduces both systolic and diastolic blood pressure compared to other selective beta-blockers (s-BBs) such as metoprolol and atenolol . The efficacy in lowering blood pressure is accompanied by improvements in baroreflex sensitivity and HDL cholesterol levels .

| Study | Duration | Systolic BP Reduction | Diastolic BP Reduction | HDL Improvement |

|---|---|---|---|---|

| Meta-analysis | 8 weeks | -8.00 mmHg | -2.90 mmHg | +6.80 mg/dL (52 weeks) |

Heart Failure

This compound is included in guideline-directed medical therapy for heart failure with reduced ejection fraction (HFrEF). It has been shown to reduce mortality and hospitalizations among patients with HFrEF . A study indicated that patients receiving bisoprolol demonstrated improved left ventricular function and quality of life metrics compared to those not on beta-blockers .

| Study | Patient Group | Outcome |

|---|---|---|

| Randomized Trial | HFrEF Patients | Reduced hospitalization rates |

Post-Myocardial Infarction Care

In patients recovering from acute myocardial infarction, bisoprolol has been shown to reduce the incidence of adverse cardiac events and improve recovery outcomes when combined with other therapies like sacubitril/valsartan . This combination therapy has demonstrated significant improvements in exercise capacity and cardiac function.

| Study | Treatment Group | Improvement Metrics |

|---|---|---|

| Case Study | Bisoprolol + Sacubitril | Increased 6-min walking distance |

Chronic Obstructive Pulmonary Disease (COPD)

Recent studies have explored the safety of bisoprolol in patients with COPD. Although it did not significantly reduce exacerbations, it was deemed safe for cardiovascular management in this population, allowing for dual treatment of cardiovascular disease and COPD without exacerbating respiratory symptoms .

Comparative Efficacy

A comparative study highlighted that bisoprolol is more effective than other beta-blockers regarding central blood pressure management, particularly in upright positions, where it showed favorable outcomes in heart rate reduction without significantly affecting central systolic blood pressure .

作用机制

(S)-Bisoprolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. The molecular targets include:

Beta-1 Adrenergic Receptors: These receptors are primarily located in the heart and are responsible for mediating the effects of adrenaline and noradrenaline.

Pathways Involved: The blockade of these receptors inhibits the cyclic adenosine monophosphate (cAMP) pathway, reducing the intracellular calcium levels and thus decreasing cardiac contractility.

相似化合物的比较

Metoprolol: Another selective beta-1 blocker used for similar indications.

Atenolol: Known for its longer half-life and once-daily dosing.

Nebivolol: Offers additional vasodilatory effects due to nitric oxide release.

Uniqueness of (S)-Bisoprolol: (S)-Bisoprolol is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes the risk of side effects associated with non-selective beta-blockers. Its enantiomeric purity also contributes to its efficacy and safety profile.

属性

CAS 编号 |

99103-03-4 |

|---|---|

分子式 |

C18H31NO4 |

分子量 |

325.4 g/mol |

IUPAC 名称 |

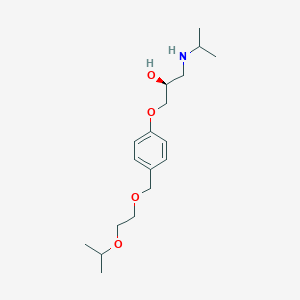

(2S)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m0/s1 |

InChI 键 |

VHYCDWMUTMEGQY-KRWDZBQOSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |

手性 SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)COCCOC(C)C)O |

规范 SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |

Key on ui other cas no. |

99103-03-4 |

同义词 |

(2S)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-Propanol Fumarate; (-)-Bisoprolol Fumarate; (S)-Bisoprolol Fumarate; S-(-)-Bisoprolol Fumarate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。